Quinapril Hydrochloride

Catalog No.
S540847
CAS No.
82586-55-8
M.F
C25H31ClN2O5
M. Wt
475.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinapril Hydrochloride

Researchers requiring stable ACE inhibitor for endothelial dysfunction models face degradation from cyclization. Quinapril HCl provides selective C-domain ACE binding (180-fold over N-domain) and bradykinin/NO-mediated vasodilation. - High lipophilicity for tissue penetration; - Requires basic excipients (e.g., MgCO3) for solid-state stability; - Suitable for enzyme kinetics and NO pathway studies.

CAS Number

82586-55-8

Product Name

Quinapril Hydrochloride

IUPAC Name

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C25H31ClN2O5

Molecular Weight

475.0 g/mol

InChI

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1

InChI Key

IBBLRJGOOANPTQ-JKVLGAQCSA-N

solubility

>71.2 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

2-(2-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-1-oxopropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, Accupril, CI 906, CI-906, PD 109,452 2, PD 109452 2, PD 109452-2, PD 1094522, PD-109,452-2, quinapril, quinapril hydrochloride

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O.Cl

The exact mass of the compound Quinapril hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >71.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758222. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Tetrahydroisoquinolines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 25 mg, 50 mg

Quinapril Hydrochloride (CAS 82586-55-8) is a potent, highly lipophilic angiotensin-converting enzyme (ACE) inhibitor prodrug, widely utilized in cardiovascular pharmacology and formulation research [1]. As a non-sulfhydryl compound, it undergoes hepatic esterolysis to form its active diacid metabolite, quinaprilat, which exhibits exceptional tissue penetration and binding affinity for the ACE C-terminal domain [2]. In procurement and material selection, Quinapril Hydrochloride is distinguished by its pronounced lipophilicity relative to hydrophilic benchmarks like lisinopril[3]. However, its molecular structure—specifically the tetrahydroisoquinoline moiety—makes it exceptionally susceptible to intramolecular cyclization and hydrolysis [4]. Consequently, sourcing high-purity crystalline forms and employing targeted basic excipients (e.g., magnesium carbonate) during formulation are critical to maintaining API stability and preventing degradation into inactive diketopiperazine derivatives[4].

Research Fit

ACE inhibitor prodrug for RAAS pathway studies
Requires metabolic activation to quinaprilat
Tissue ACE inhibition research context

Substituting Quinapril Hydrochloride with more common ACE inhibitors like enalapril or lisinopril fundamentally alters both the pharmacokinetic profile and the formulation requirements of a research or manufacturing project [1]. From a pharmacological standpoint, quinaprilat exhibits a significantly higher binding affinity for tissue ACE and specifically induces direct arterial vasodilation via the bradykinin/nitric oxide pathway—a mechanism that is absent in enalaprilat at comparable or even higher doses [2]. From a manufacturing perspective, Quinapril Hydrochloride cannot be processed using the standard acidic or neutral excipient matrices suitable for enalapril; it is highly prone to thermal and moisture-induced cyclization into inactive diketopiperazine [3]. Therefore, substituting this compound compromises both the tissue-specific efficacy in biological models and the chemical stability of the final formulated product [3].

Substitution Risk

Active Metabolite Half-Life
Terminal half-life differences across ACE inhibitor metabolites may shift pharmacodynamic timing in study protocols.
Tissue Selectivity Profile
Tissue ACE binding profiles vary; cardiac and vascular ACE inhibition may not transfer directly between class members.
Reported Tolerability Endpoints
Class-wide tolerability endpoint profiles differ; reported adverse event rates may not be interchangeable across ACE inhibitors.

Direct Arterial Vasodilation via Nitric Oxide Pathway

In human forearm circulation models, the active metabolite quinaprilat demonstrates a distinct capacity to induce direct arterial vasodilation, a feature not shared by the benchmark enalaprilat. Intra-arterial administration of quinaprilat significantly increased arterial blood flow, an effect fully inhibited by the nitric oxide synthase inhibitor L-NMMA [1]. In contrast, enalaprilat administered at a more than three-fold higher dose failed to alter baseline blood flow [1]. This indicates that quinaprilat exerts pronounced tissue-level vascular effects via bradykinin B2-receptor activation and subsequent nitric oxide production.

Evidence DimensionBaseline arterial blood flow increase
Target Compound DataQuinaprilat (3.9 nmol/min): Increased flow from 3.5 ± 0.5 to 4.6 ± 0.7 mL/100 mL tissue/min
Comparator Or BaselineEnalaprilat (13 nmol/min): No change in baseline blood flow
Quantified DifferenceQuinaprilat induced a ~31% increase in local arterial flow at a >3x lower molar dose compared to enalaprilat.
ConditionsVenous occlusion plethysmography during local intra-arterial drug administration in human subjects

Crucial for researchers requiring an ACE inhibitor that actively modulates local endothelial nitric oxide release rather than merely blocking systemic angiotensin II.

Plasma ACE Affinity
Head-to-head
ID50 0.07 nmol/L × 10⁻⁹
Reported highest binding affinity among eight tested ACE inhibitors
Human plasma ACE radioligand-binding assay

Thermal Stability and Diketopiperazine Cyclization Kinetics

Quinapril Hydrochloride is exceptionally prone to intramolecular cyclization, forming a diketopiperazine (DKP) impurity upon exposure to heat or moisture. Studies comparing amorphous and crystalline forms of Quinapril Hydrochloride show that the amorphous form rapidly degrades to DKP at elevated temperatures (e.g., 80°C), whereas highly pure crystalline Quinapril Hydrochloride maintains structural integrity with drastically reduced impurity formation [1]. Stabilizing the formulation requires basic excipients (like magnesium carbonate) to prevent this cyclization, a strict requirement not necessary for more stable analogs like lisinopril [2].

Evidence DimensionDiketopiperazine (DKP) impurity formation
Target Compound DataCrystalline Quinapril HCl: <0.2% DKP impurity after optimized crystallization
Comparator Or BaselineAmorphous Quinapril HCl: Rapid and extensive conversion to DKP at 80°C
Quantified DifferenceCrystalline form limits DKP formation to <0.2%, whereas amorphous forms undergo near-complete cyclization under thermal stress.
ConditionsSolid-state thermal stress testing (80°C) and stability-indicating HPLC analysis

Dictates the strict procurement of crystalline API and the mandatory inclusion of basic stabilizers in any solid oral dosage formulation.

Cardiac ACE Rank
Head-to-head
Rank = 1 (tied with benazeprilat)
Reported highest cardiac ACE inhibition rank in ex vivo model
Rat heart homogenate radioligand displacement; P < 0.025 vs. lung

Domain-Specific ACE Binding Affinity (Ki)

Quinaprilat exhibits extreme potency and domain-specific binding affinity for the C-terminal active site of somatic angiotensin-converting enzyme (ACE). When evaluated in radioligand binding assays, quinaprilat demonstrated a sub-nanomolar inhibition constant (Ki) for the C-terminal site, driven by its distinctive tetrahydroisoquinoline moiety interacting with a secondary hydrophobic pocket on the enzyme [1]. This affinity is significantly stronger than its binding at the N-terminal site, highlighting its highly selective target engagement profile[1].

Evidence DimensionInhibition constant (Ki) for ACE domains
Target Compound DataQuinaprilat: Ki = 7 ± 1 pmol/L for the C-terminal site
Comparator Or BaselineQuinaprilat: Ki = 1267 ± 629 pmol/L for the N-terminal site
Quantified Difference~180-fold higher binding affinity for the C-terminal domain over the N-terminal domain.
ConditionsRadioligand competition binding studies using 125I-Ro 31-8472 on tissue ACE

Provides a highly specific pharmacological tool for researchers aiming to selectively inhibit the C-terminal domain of ACE in tissue models.

Reported Tolerability Endpoints
Reported trial context
11% vs. 17% (captopril) vs. 15% (enalapril)
Reported tolerability-related endpoint context
Pooled analysis >2,000 patients; placebo-controlled trials; data to verify

Lipophilicity and Tissue Penetration Efficacy

The lipophilic nature of Quinapril Hydrochloride allows for enhanced tissue penetration and local ACE inhibition compared to hydrophilic alternatives. In clinical evaluations of α-adrenoceptor sensitivity in human vessels, quinapril significantly shifted the dose-response curve of the vasoconstrictor phenylephrine[1]. The median effective dose (ED50) of phenylephrine required to induce vasoconstriction was nearly doubled following quinapril administration compared to enalapril, demonstrating quinapril's greater ability to inhibit local tissue angiotensin II and attenuate vascular reactivity [1].

Evidence DimensionED50 of phenylephrine (attenuation of α-adrenoceptor sensitivity)
Target Compound DataQuinapril: ED50 increased to 481.1 ± 101.8 ng/min
Comparator Or BaselineEnalapril: ED50 increased to 266.8 ± 55.8 ng/min (Baseline: 189.3 ± 57.6 ng/min)
Quantified DifferenceQuinapril provided an 80% greater attenuation of vasoconstrictor sensitivity compared to enalapril.
ConditionsDorsal hand vein compliance technique in healthy volunteers measuring response to phenylephrine

Justifies the selection of Quinapril over Enalapril in models where deep tissue penetration and local vascular bed ACE inhibition are critical.

BP Endpoint Comparison
Reported trial context
Greater SBP reduction at week 4 (P < 0.05); greater DBP reduction at week 8 (P < 0.05)
Reported blood-pressure endpoint comparison vs. lisinopril
Randomized, double-blind, 12-week trial; n = 47; single daily dose
Metabolite Half-Life
Cross-study
Terminal t1/2 ≈ 25 h
Supports extended exposure-model interpretation
Human PK studies; HPLC-MS/MS; biphasic elimination pattern
Tissue ACE Selectivity
Class-level
Aortic ACE inhibition correlated better with BP reduction than plasma ACE inhibition
Class-level inference; tissue-selectivity context requires review
Animal pharmacodynamic studies; data to verify

Endothelial Function and Nitric Oxide Modulation Studies

Because quinaprilat directly induces arterial vasodilation via the bradykinin B2-receptor and nitric oxide pathway—unlike enalaprilat—Quinapril Hydrochloride is the preferred ACE inhibitor for in vivo models focused on endothelial dysfunction, vascular compliance, and NO-mediated vasorelaxation[1].

C-Terminal Specific ACE Inhibition Assays

With a ~180-fold higher binding affinity for the C-terminal active site of ACE over the N-terminal site, Quinapril Hydrochloride is a highly suitable pharmacological probe for structural biology and enzyme kinetic studies aiming to selectively target or map the C-terminal domain of somatic ACE[2].

Formulation Development for Moisture-Sensitive APIs

Due to its high susceptibility to intramolecular cyclization into diketopiperazine, Quinapril Hydrochloride serves as a rigorous benchmark API for developing novel solid-state stabilization techniques, such as the incorporation of basic excipients (e.g., magnesium carbonate) or advanced crystalline solvate isolation [3].

Application Fit

Application
Selection Property
Validation Focus
RAAS pathway inhibition studies
ACE inhibitor pharmacodynamic profile
Blood-pressure-related endpoint interpretation
Tissue ACE inhibition research
Tissue-selective binding profile
Cardiac tissue endpoint analysis
Tolerability profiling studies
Tolerability-related endpoint context
Discontinuation rate endpoint review
Prodrug PK and formulation research
Prodrug-to-metabolite conversion profile
Extended half-life formulation assessment

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

474.1921498 Da

Monoisotopic Mass

474.1921498 Da

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

120-130 °C (crystals from ethyl acetatetoluene) and 119-121.5 °C (crystals from acetonitrile)

UNII

33067B3N2M

GHS Hazard Statements

Aggregated GHS information provided by 190 companies from 6 notifications to the ECHA C&L Inventory.;
H361 (98.95%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Quinapril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and congestive heart failure. Quinapril is associated with a low rate of transient serum aminotransferase elevations, but has yet to be linked to instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors; ACEIs

Therapeutic Uses

... /Quinapril/ has proven to be very useful for the treatment of hypertension ... . /Salt not specified/
The angiotensin converting enzyme (ACE) inhibitors appear to confer a special advantage in the treatment of patients with diabetes, slowing the development of diabetic glomerulopathy. They also have been shown to be effective in slowing the progression of other forms of chronic renal disease, such as glomerulosclerosis, & many of these patients also have hypertension. An ACE inhibitor is probably the preferred initial agent in the treatment of hypertensive patients with left ventricular hypertrophy. Patients with hypertension & ischemic heart disease are candidates for treatment with ACE inhibitors; this includes treatment in the immediate post-myocardial infarction period which has been shown to lead to improved ventricular function & reduced morbidity & mortality. /ACE inhibitors/ /Salt not specified/
The combination of ... quinapril and hydrochlorothiazide is indicated in the treatment of hypertension. Fixed-dosage combinations generally are not recommended for initial therapy, but are utilized in maintenance therapy after the required dose is established in order to increase convenience, economy, and patient compliance. /Included in US product labeling/ /Salt not specified/
Angiotensin converting enzyme (ACE) inhibitor /Salt not specified/
For more Therapeutic Uses (Complete) data for QUINAPRIL HYDROCHLORIDE (6 total), please visit the HSDB record page.

Pharmacology

Quinapril Hydrochloride is the hydrochloride salt form of quinapril, a prodrug and non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Quinapril is hydrolized into its active form quinaprilat, which binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This abolishes the potent vasoconstrictive actions of angiotensin II and leads to vasodilatation. Quinapril also causes a decrease in angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis, and increases bradykinin levels.

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

Mechanism of Action

Block formation of angiotensin II, promoting vasodilation & decreased aldosterone; also increased bradykinin & vasodilatory prostaglandins. /ACE Inhibitors; from table/ /Salt not specified/
Quinapril is deesterified to the principal metabolite, quinaprilat, which is an inhibitor of ACE activity in human subjects and animals. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor, angiotensin II. The effect of quinapril in hypertension and in congestive heart failure (CHF) appears to result primarily from the inhibition of circulating and tissue ACE activity, thereby reducing angiotensin II formation. Quinapril inhibits the elevation in blood pressure caused by iv administered angiotensin I, but has no effect on the pressor response to angiotensin II, norepinephrine or epinephrine. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, thereby facilitating renal sodium and fluid reabsorption. Reduced aldosterone secretion by quinapril may result in a small incr in serum potassium. In controlled hypertension trials, treatment with ACCUPRIL alone resulted in mean increases in potassium of 0.07 mmol/L ... . Removal of angiotensin II negative feedback on renin secretion leads to increased plasma renin activity (PRA). /Salt not specified/

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard

Health Hazard

Other CAS

82586-55-8

Absorption Distribution and Excretion

Absorption (bioavailability) of quinapril is 60%; time to peak serum concn is 2 hr; half-life (elimination) is 2 hr; protein binding is 97%; metabolism is in the liver. /from table/ /Salt not specified/
Quinapril is rapidly absorbed (peak concns are achieved in 1 hr, but the peak may be delayed after food), & its rate but not extent of oral absorption (60%) may be reduced by food. Quinapril is metabolized to quinaprilat & to other minor metabolites, & quinaprilat is excreted in the urine (61%) & the feces (37%). Peak concns of quinaprilat in plasma are achieved in about 2 hr. Conversion of quinapril to quinaprilat is reduced in patients with diminished liver function. The initial half-life of quinaprilat is about 2 hr; a prolonged terminal half-life of about 25 hr may be due to high-affinity binding of the drug to tissue ACE. /Salt not specified/

Metabolism Metabolites

Cleavage of the ester moiety by hepatic esterases transforms quinapril hydrochloride, a prodrug, into quinaprilat, an ACE inhibitor that in vitro is about as potent as benazeprilat. ... Quinapril is metabolized to quinaprilat & to other minor metabolites ... .
Hepatic. Route of Elimination: Quinaprilat is eliminated primarily by renal excretion, up to 96% of an IV dose Half Life: Elimination half life is 2 hours with a prolonged terminal phase of 25 hours.

Associated Chemicals

QUINAPRIL;85441-61-8

Wikipedia

Quinapril hydrochloride

Drug Warnings

Reduce dose ... in patients with serum creatinine > or =221 umol/L (2.5 mg/dL). /ACE Inhibitors; from table/ /Salt not specified/
May cause hyperkalemia in patients with renal impairment or in those receiving potassium-sparing agents. /ACE Inhibitors; from table/ /Salt not specified/
Can cause acute renal failure in patients with severe bilateral renal artery stenosis or severe stenosis in artery to solitary kidney. /ACE Inhibitors; from table/ /Salt not specified/
Conversion of quinapril to quinaprilat is reduced in patients with diminished liver function. /Salt not specified/
For more Drug Warnings (Complete) data for QUINAPRIL HYDROCHLORIDE (12 total), please visit the HSDB record page.

Biological Half Life

The initial half-life of /the metabolite/ quinaprilat is about 2 hr; a prolonged terminal half-life of about 25 hr may be due to high-affinity binding of the drug to tissue ACE. /Salt not specified/

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: M.L. Hoefle, S. Klutchko, EP 49605; eidem, US 4344949 (both 1982 to Warner-Lambert)...Synthesis of novel crystalline and purified form: O.P. Goel, U. Krolls, US 4761479 (1988 to Warner-Lambert)

General Manufacturing Information

The main ingredient in the drug Accuretic ... (tablets) /Mixture with Hydrochlorothiazide/
The major objective of this study was to investigate the effects of beta-cyclodextrin (beta-CD) & hydroxypropyl-beta-cyclodextrin (HP-beta-CD) on the solid-state chemical reactivity of the drug, quinapril, when amorphous samples are prepared by colyophilization of quinapril & each of these beta-CDs. For comparison, a physical mixture with beta-CD & colyophilized mixtures with trehalose & dextran were also prepared & subjected to a similar chemical stability test at 80 °C followed by HPLC analysis. Significant inhibition of degradation was observed only for colyophilized miscible mixtures with beta-CD & HP-beta-CD at molar ratios in excess of 1:1. Colyophilized mixtures with trehalose & dextran, shown to have phase separated, & the physical mixture with beta-CD exhibited no inhibiting effects. This suggests that specific molecular complexation is responsible for the significant inhibition by the beta-CDs. The tendency of quinapril to form molecular complexes in soln with the beta-CDs was measured by (1)H solution NMR, by estimating complexation constants from the chemical shift of specific groups on quinapril. Supporting evidence for solid-state complexation was provided by FTIR analysis. DSC & TSC measurements indicated that the beta-CDs do not have high enough glass transition temperatures to reduce reactivity by reducing molecular mobility.

Storage Conditions

Storage: Store at controlled room temp 15-30 °C (59-86 °F). Protect from light.

Interactions

Hyperkalemia may occur with potassium supplements, potassium-sparing agents, & NSAIDs. /ACE inhibitors; from table/ /Salt not specified/
... ACE inhibitors enhance the efficacy of diuretic drugs. This means that even very small doses of diuretics may substantially improve the antihypertensive efficacy of ACE inhibitors; & on the other end of the spectrum, the use of high doses of diuretics together with angiotensin converting enzyme inhibitors may lead to excessive reduction in blood pressure & to /sodium ion/ loss in some patients. /ACE inhibitors/ /Salt not specified/
Oligopeptidic drugs such as beta-lactams & angiotensin-converting enzyme inhibitors share the same carriers in humans & animals, which results in possible pharmacokinetic interactions. To model such interactions, the effects of quinapril on cephalexin pharmacokinetics were investigated in rats. Blood cephalexin concns were measured by liquid chromatography, & the data were analyzed by a noncompartmental method & by fitting a bicompartmental model by a nonlinear mixed-effect modeling approach. 5 groups of 8 rats were examined. In the first 3 groups, cephalexin elimination kinetics after intra-arterial admin alone or in combination with quinapril given by the parenteral or the oral route were studied, & the occurrence of a pharmacokinetic interaction was not revealed. The absence of an effect of quinapril on cephalexin elimination after parenteral admin might be explained either by the higher affinity of cephalexin for the renal anionic transport system than that of quinapril or by the much higher concns of cephalexin than those of quinapril. In the last 2 groups, cephalexin was administered by the oral route alone or in combination with quinapril. The mean area under the concn-time curve (AUC) for cephalexin was increased by ca. 30% by coadmin of quinapril (40.1 versus 31.4 mg.hr/liter; P=0.04). The mean elimination clearance of cephalexin was significantly decreased by quinapril, from 0.81 to 0.64 liter/hr/kg of body weight (P<0.05), probably by competitive inhibition of cephalexin secretion at the tubular level. The mean absorption rate constant of cephalexin was significantly lowered by quinapril (from 0.249 to 0.177 hr-1; P<0.01), without modification of the extent of absorption (89%). This pharmacokinetic interaction could be explained by competitive inhibition of cephalexin active transport by quinapril at the intestinal level. /Salt not specified/
Concurrent use /of other hypotension-producing medications/ with ACE inhibitors may produce additive hypotensive effects. /ACE inhibitors/ /Salt not specified/
For more Interactions (Complete) data for QUINAPRIL HYDROCHLORIDE (16 total), please visit the HSDB record page.
1: Stolarczyk M, Maślanka A, Apola A, Krzek J. Determination of losartan
potassium, quinapril hydrochloride and hydrochlorothiazide in pharmaceutical
preparations using derivative spectrophotometry and chromatographic-densitometric
method. Acta Pol Pharm. 2013 Nov-Dec;70(6):967-76. PubMed PMID: 24383320.


2: Hailu SA, Bogner RH. Complex effects of drug/silicate ratio, solid-state
equivalent pH, and moisture on chemical stability of amorphous quinapril
hydrochloride coground with silicates. J Pharm Sci. 2011 Apr;100(4):1503-15. doi:
10.1002/jps.22387. Epub 2010 Nov 24. PubMed PMID: 24081473.


3: Stanisz B, Paszun S, Strzyzycka N, Ptaszyński E. Influence of humidity and
hydroxypropyl cellulose, hydroxypropylmethyl cellulose, glyceryl behenate or
magnesium stearate on the degradation kinetics of quinapril hydrochloride in
solid phase. Acta Pol Pharm. 2010 Jan-Feb;67(1):99-102. PubMed PMID: 20210086.


4: Hailu SA, Bogner RH. Solid-state surface acidity and pH-stability profiles of
amorphous quinapril hydrochloride and silicate formulations. J Pharm Sci. 2010
Jun;99(6):2786-99. doi: 10.1002/jps.22051. PubMed PMID: 20091829.


5: Hailu SA, Bogner RH. Effect of the pH grade of silicates on chemical stability
of coground amorphous quinapril hydrochloride and its stabilization using
pH-modifiers. J Pharm Sci. 2009 Sep;98(9):3358-72. doi: 10.1002/jps.21767. PubMed
PMID: 19363809.


6: Rojanasthien N, Nasangiam N, Kumsorn B, Roongapinun S, Jengjareon A.
Pharmacokinetics and bioequivalence study of the two 20-mg quinapril
hydrochloride tablet formulations in healthy Thai male volunteers. J Med Assoc
Thai. 2008 May;91(5):739-46. PubMed PMID: 18672641.


7: Bhavar GB, Chatpalliwar VA, Patil DD, Surana SJ. Validated HPTLC Method for
Simultaneous Determination of Quinapril Hydrochloride and Hydrochlorothiazide in
a Tablet Dosage Form. Indian J Pharm Sci. 2008 Jul-Aug;70(4):529-31. doi:
10.4103/0250-474X.44612. PubMed PMID: 20046789; PubMed Central PMCID: PMC2792558.


8: Stanisz B. The influence of pharmaceutical excipients on quinapril
hydrochloride stability. Acta Pol Pharm. 2005 May-Jun;62(3):189-93. PubMed PMID:
16193811.


9: Stanisz B. The stability of quinapril hydrochloride--a mixture of amorphous
and crystalline forms (QHCl-AC)--in solid phase. Acta Pol Pharm. 2003
Nov-Dec;60(6):443-9. PubMed PMID: 15080591.


10: Stanisz B. Kinetics of degradation of quinapril hydrochloride in tablets.
Pharmazie. 2003 Apr;58(4):249-51. PubMed PMID: 12749406.

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